3-Methylcyclobutanecarboxylic acid

Übersicht

Beschreibung

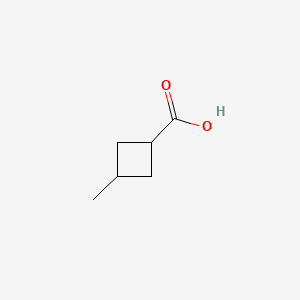

3-Methylcyclobutanecarboxylic acid is a chemical compound with the CAS Number: 57252-83-2 . It has a molecular weight of 114.14 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular formula of this compound is C6H10O2 . The InChI code is 1S/C6H10O2/c1-4-2-5(3-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) .Chemical Reactions Analysis

This compound is used as a reactant in the preparation of alternating copolymers via ring-opening metathesis polymerization (ROMP) of methylcyclobutene and dimethylcyclobutene .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . .Wissenschaftliche Forschungsanwendungen

Synthesis and Physical-Chemical Properties

3-Methylcyclobutanecarboxylic acid and its derivatives have been synthesized and studied for their unique physical-chemical properties. For example, the synthesis of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids was reported, showcasing the method of obtaining pure diastereomers and their distinct pKa values due to different interactions with fluorine atoms (Chernykh et al., 2016).

Novel Non-Natural Amino Acids Synthesis

The compound has been utilized as a starting material for the synthesis of novel spiro[2.3]hexane amino acids, which are conformationally restricted analogs of γ-aminobutyric acid. These novel compounds show promise as modulators of GABAergic cascades in the human central nervous system, indicating potential therapeutic applications (Yashin et al., 2017).

Scale-Up Synthesis for Biologically Active Compounds

The compound has also been used in the scale-up synthesis of a deuterium-labeled cis-cyclobutane-1,3-dicarboxylic acid derivative, showcasing its utility in continuous photo flow chemistry for the preparation of biologically active compounds and materials science applications. This method demonstrates the production of the derivative with excellent deuterium content, useful for internal standards in mass spectrometry analyses (Yamashita et al., 2019).

Enhancements in Synthesis Methods

An improved method for the synthesis of 3-oxocyclobutanecarboxylic acid from methanol, acetone, and bromine has been developed, offering advantages such as easy operation and low cost. This method is feasible for large-scale preparation, further expanding the utility of this compound derivatives in various scientific and industrial applications (Bin & Zheng-lin, 2010).

Safety and Hazards

Biochemische Analyse

Biochemical Properties

3-Methylcyclobutanecarboxylic acid plays a role in biochemical reactions, particularly in the synthesis of alternating copolymers via ring-opening metathesis polymerization (ROMP) of methylcyclobutene and dimethylcyclobutene . This compound interacts with various enzymes and proteins that facilitate these polymerization reactions. The nature of these interactions involves the formation of covalent bonds between the acid and the polymerizing agents, leading to the creation of complex polymer structures.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules involved in polymerization reactions. It acts as a reactant in the preparation of alternating copolymers, where it undergoes ring-opening metathesis polymerization (ROMP) to form complex polymer structures . This process involves the cleavage of the cyclobutane ring and the formation of new covalent bonds, leading to the creation of polymer chains.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its application in biochemical studies. This compound is typically stored in a sealed, dry environment at room temperature to maintain its stability . Over time, it may undergo degradation, which could affect its long-term effects on cellular function. In vitro and in vivo studies are necessary to evaluate the temporal changes in its biochemical activity.

Metabolic Pathways

This compound is involved in metabolic pathways related to polymerization reactions. It interacts with enzymes and cofactors that facilitate the ring-opening metathesis polymerization (ROMP) process . These interactions can influence metabolic flux and metabolite levels, contributing to the synthesis of complex polymer structures.

Eigenschaften

IUPAC Name |

3-methylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-4-2-5(3-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLXHOVJKNATDMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10205862 | |

| Record name | Cyclobutanecarboxylic acid, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57252-83-2 | |

| Record name | 3-Methylcyclobutanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57252-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanecarboxylic acid, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057252832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutanecarboxylic acid, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the cyclobutane ring structure in these compounds?

A: The synthesized compounds can be considered conformationally restricted analogs of threonine. [] The cyclobutane ring in both cis- and trans-1-amino-3-hydroxy-3-methylcyclobutanecarboxylic acids is nearly planar, with torsion angles below 7° according to X-ray data. [] This rigid structure could be advantageous in drug design, as it limits the flexibility of the molecule and could lead to increased selectivity for biological targets.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1305182.png)

![6-(Tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1305184.png)

![1-[5-(4-Methoxy-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone](/img/structure/B1305187.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B1305195.png)

![ethyl N-(2-cyano-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}acetyl)carbamate](/img/structure/B1305198.png)

![Methyl 2-[(7-chloroquinolin-4-yl)thio]acetate](/img/structure/B1305208.png)

![Methyl 2-(1-[1,1'-biphenyl]-4-ylethylidene)-1-hydrazinecarboxylate](/img/structure/B1305215.png)